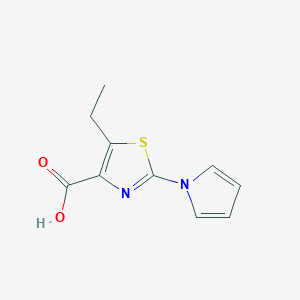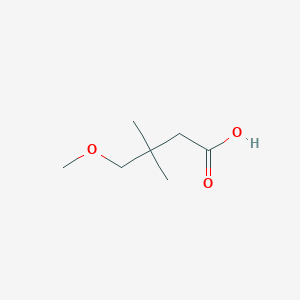
4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile
Übersicht
Beschreibung
4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of benzonitrile and has a molecular formula of C12H9BrF2N2. In
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile is still being studied. However, it has been found to inhibit certain enzymes and receptors by binding to them and preventing their activity. It has also been found to modulate certain signaling pathways, leading to changes in cellular function.
Biochemical and Physiological Effects:
4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as kinases and proteases. It has also been found to modulate certain signaling pathways, leading to changes in cellular function. In addition, it has been shown to have potential applications in the treatment of certain diseases, such as cancer and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile in lab experiments is its potency and specificity. It has been found to be a potent inhibitor of certain enzymes and receptors, making it a valuable tool for drug discovery and biochemical studies. However, one of the limitations of using this compound is its potential toxicity and side effects. Careful consideration must be taken when using this compound in lab experiments to ensure the safety of researchers and subjects.
Zukünftige Richtungen
There are several future directions for the study of 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile. One direction is the further study of its mechanism of action and its potential applications in drug discovery. Another direction is the exploration of its potential applications in the treatment of certain diseases, such as cancer and inflammation. Additionally, the optimization of the synthesis method and the development of new derivatives of this compound could lead to the discovery of new and more potent inhibitors of enzymes and receptors.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of certain enzymes and receptors, making it a potential candidate for drug discovery. It has also been used as a probe in various biochemical and physiological studies.
Eigenschaften
IUPAC Name |
4-bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF2N2/c12-9-2-1-8(6-15)10(5-9)16-4-3-11(13,14)7-16/h1-2,5H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUJRQKMTRTCJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=CC(=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B1406195.png)



![6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1406201.png)
![4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine](/img/structure/B1406202.png)



